2-(4-fluoro-2-iodophenyl)acetonitrile
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Overview
Description
2-(4-fluoro-2-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5FIN. It is characterized by the presence of a fluoro group and an iodo group attached to a phenyl ring, along with an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-2-iodophenyl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-fluoro-2-iodobenzene.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.
Optimized Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Employing purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-2-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles, such as amines or thiols, can be used in substitution reactions under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Compounds with new functional groups replacing the fluoro or iodo groups.
Scientific Research Applications
2-(4-fluoro-2-iodophenyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-2-iodophenyl)acetonitrile depends on its specific application. In general, the compound may interact with molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and iodo groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)acetonitrile: Lacks the iodo group, which affects its reactivity and applications.
2-(4-iodophenyl)acetonitrile: Lacks the fluoro group, resulting in different chemical properties.
2-(4-chloro-2-iodophenyl)acetonitrile: Contains a chloro group instead of a fluoro group, leading to variations in reactivity.
Uniqueness
2-(4-fluoro-2-iodophenyl)acetonitrile is unique due to the presence of both fluoro and iodo groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
70931-60-1 |
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Molecular Formula |
C8H5FIN |
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-(4-fluoro-2-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FIN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 |
InChI Key |
YKARYCZNSIRPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)I)CC#N |
Purity |
95 |
Origin of Product |
United States |
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